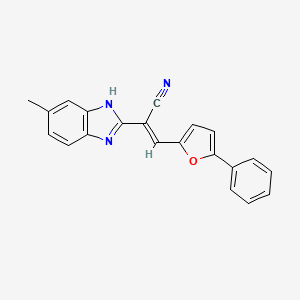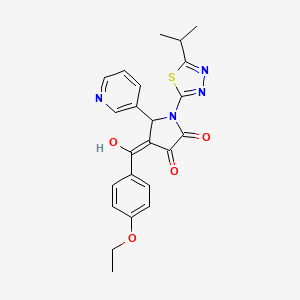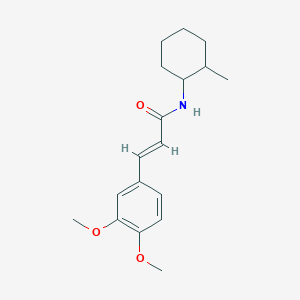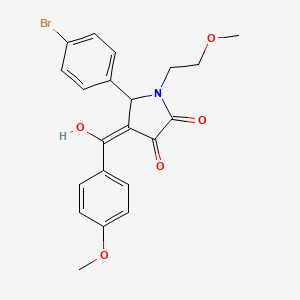![molecular formula C19H15N3S B5421479 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile, also known as MPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPTB is a benzothiazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation and survival. Additionally, this compound has been found to inhibit the PI3K/Akt pathway, which is a signaling pathway that promotes cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to decrease the expression of MMP-9, which is an enzyme that plays a key role in cancer invasion and metastasis. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile has several advantages for lab experiments, including its ease of synthesis and availability. This compound has also been found to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to the use of this compound in lab experiments, including its poor solubility in water and its instability under acidic conditions.
Orientations Futures
Future research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects. The development of novel formulations and delivery systems for this compound should also be explored to improve its therapeutic efficacy. Finally, the potential synergy of this compound with other drugs and therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a benzothiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its effects through the inhibition of various signaling pathways and has been found to possess low toxicity and high selectivity towards cancer cells. Future research on this compound should focus on its potential therapeutic applications and the development of novel formulations and delivery systems.
Méthodes De Synthèse
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile can be synthesized through various methods, including the condensation of 2-aminopyrimidine with 4-methylbenzyl chloride, followed by the reaction with thiourea and potassium hydroxide. Another method involves the reaction of 4-methylbenzonitrile with 2-aminopyrimidine in the presence of sodium hydride and sulfur. The synthesis of this compound has also been achieved through the reaction of 4-methylbenzonitrile with 2-thiouracil in the presence of potassium carbonate and copper(I) iodide.
Applications De Recherche Scientifique
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-11-18(17-5-3-2-4-6-17)22-19(21-14)23-13-16-9-7-15(12-20)8-10-16/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABZXOXSBOJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421412.png)
![(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5421417.png)


![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
![2-[2-(2-hydroxyethoxy)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5421445.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)



